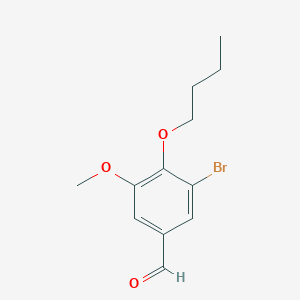

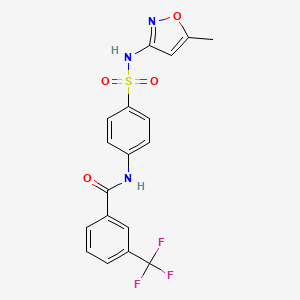

![molecular formula C14H13F3N2O2S B2809522 4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine CAS No. 339275-94-4](/img/structure/B2809522.png)

4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine” is a chemical compound with the molecular formula C14H13F3N2O2S . It has an average mass of 330.325 Da and a mono-isotopic mass of 330.064972 Da . This compound can be used for pharmaceutical testing .

Synthesis Analysis

The synthesis of pyrimidine derivatives like “4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine” can be achieved through various methods. One such method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of “4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine” is defined by its molecular formula, C14H13F3N2O2S . Unfortunately, the specific structural details or 3D conformation are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine” include its molecular formula (C14H13F3N2O2S), average mass (330.325 Da), and mono-isotopic mass (330.064972 Da) . Further details about its melting point, boiling point, density, and other physical properties are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Improvement in Sulfonylation Techniques : A study focused on optimizing the conditions for the synthesis of penoxsulam, a compound structurally related to the query compound, by investigating the effects of base, temperature, and proportion on the sulfonylation process (Xu Si-tia, 2016).

Novel Synthesis Methods : Research on the synthesis of a new sulfanilamide Schiff-base compound involving the condensation of salicylaldehyde and a pyrimidine derivative, demonstrating the compound's crystal structure and fluorescent properties (Tang et al., 2010).

Development of Antifungal Products : A method was applied to N-benzylpyroglutamic acids for preparing potential antifungal products, highlighting a convenient conversion process involving carboxylic acids and zinc dimethyl imidodicarbonimidate (Souhila Oudir et al., 2006).

Biological Evaluations

Antitumor Activity Exploration : Synthesis and evaluation of pyrimidine derivatives for antitumor activity, with specific focus on the compound's effectiveness against certain cancer cell lines, showcasing its potential as an anticancer agent (E. Grivsky et al., 1980).

Antibacterial Properties : Design and synthesis of pyrimidine‐containing 4H‐chromen‐4‐one derivatives, with some compounds displaying significant inhibitory activities against various bacterial strains, emphasizing the potential for new agrochemical research (Shijun Su et al., 2020).

Anti-HIV-1 Activity : Research into the synthesis of new pyrimidine derivatives demonstrating virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1), highlighting the therapeutic potential of these compounds (M. Novikov et al., 2004).

Propiedades

IUPAC Name |

4,5-dimethoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2S/c1-20-11-7-18-13(19-12(11)21-2)22-8-9-4-3-5-10(6-9)14(15,16)17/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIWWBLSWOPTNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC)SCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

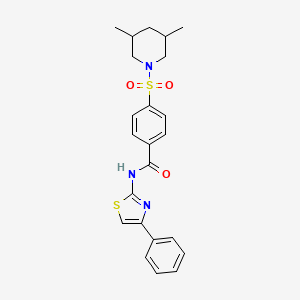

![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl)piperazine](/img/structure/B2809441.png)

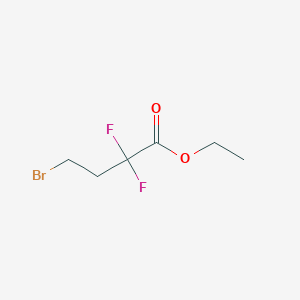

![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2809442.png)

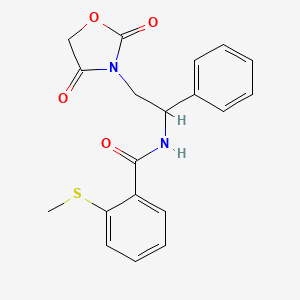

![1-(4-chlorobenzyl)-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium chloride](/img/structure/B2809455.png)

![1-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-ethoxy-6,7,8,9-tetrahydro-4H-quinolizin-4-one](/img/structure/B2809458.png)

![4-{[(Oxan-2-yl)formamido]methyl}benzoic acid](/img/structure/B2809459.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide](/img/no-structure.png)